2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
Description
The compound 2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a quinazolinone-derived acetamide featuring a 2,3-dimethylphenoxy group and a 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl moiety. The 4-fluorophenyl substituent is a common pharmacophore in drug design due to its metabolic stability and enhanced binding affinity to biological targets .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-15-5-4-6-23(16(15)2)32-14-24(30)28-19-9-12-22-21(13-19)25(31)29(17(3)27-22)20-10-7-18(26)8-11-20/h4-13H,14H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPZZPTLTURKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide, with the CAS number 1172550-16-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C25H22FN3O3
- Molecular Weight : 431.5 g/mol
- Structure : The compound features a quinazoline core which is known for various biological activities.
Anticancer Properties
Research indicates that compounds containing the quinazoline moiety exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound under discussion may similarly influence cancer cell dynamics through mechanisms such as:
- Inhibition of Cell Proliferation : Evidence suggests that quinazoline derivatives can disrupt oncogenic signaling pathways, particularly those involving the c-MYC gene, which is frequently overexpressed in cancers .
Antimicrobial Activity
Quinazoline derivatives have also demonstrated antimicrobial properties. Studies have indicated their effectiveness against a range of bacterial strains, suggesting potential applications in treating infections . The specific compound may possess similar properties due to its structural similarities with other active quinazolines.
Anticonvulsant Activity
Some studies have highlighted the anticonvulsant potential of related quinazoline compounds. The mechanism often involves modulation of neurotransmitter systems or ion channels, which could be relevant for developing treatments for epilepsy and other neurological disorders .
Summary of Biological Activities
| Activity Type | Evidence |
|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines |
| Antimicrobial | Effective against various bacterial strains |
| Anticonvulsant | Modulates neurotransmitter systems |
Synthesis and Structure
The synthesis of this compound involves several steps typical for quinazoline derivatives. The process generally includes:
- Formation of the Quinazoline Core : This is typically achieved through cyclization reactions involving anthranilic acid and appropriate electrophiles.
- Substitution Reactions : The introduction of the fluorophenyl and dimethylphenoxy groups can be accomplished via nucleophilic substitution or coupling reactions.
Case Studies and Research Findings
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that a similar quinazoline derivative significantly reduced tumor growth in xenograft models by inhibiting angiogenesis and inducing apoptosis in cancer cells .
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial activity of several quinazoline derivatives against multi-drug resistant strains, finding that modifications at the phenyl ring enhanced efficacy .
- Neuropharmacological Effects : A comparative study on various quinazolines indicated that modifications at the N-position could enhance anticonvulsant activity, suggesting that similar modifications to our compound could yield beneficial effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure can be compared to the following analogs (Table 1):
Key Observations :
- Substituent Position: The 4-fluorophenyl group in the target compound (C3 of quinazolinone) is analogous to compounds in , which are associated with enhanced target selectivity.
- Methyl Groups: The 2,3-dimethylphenoxy substituent in the target compound could increase lipophilicity compared to mono-substituted phenyl derivatives, possibly affecting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
